4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol
Description
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol is a secondary amino alcohol with a benzylamine moiety substituted at the para position of the phenyl ring with a methylsulfanyl (SCH₃) group. Its molecular formula is C₁₂H₁₉NOS (molecular weight: 225.35 g/mol), featuring a hydroxyl group at the C2 position of the butanol chain and a methylsulfanylbenzylamino group at C4.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
4-[(4-methylsulfanylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NOS/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
VTTGDIKKHLGKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(C=C1)SC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylthioacetophenone
Reaction : Thioanisole reacts with acetyl chloride.
Process :
- Use a solvent such as dichloromethane, chloroform, or carbon disulfide.
- Add thioanisole and a catalyst at a temperature between 0 and 20°C.
- Add acetyl chloride dropwise while stirring.
- After the addition, raise the temperature to room temperature (10-30°C) and stir for 10-20 hours.
- Add crushed ice to the reaction mixture, then add concentrated hydrochloric acid dropwise until the pH reaches 1-3.
- Stir at room temperature for 15 minutes.
- Extract with dichloromethane, wash the organic phase with water and saturated brine.
- Recrystallize the crude product from a mixed solvent of petroleum ether and ethyl acetate to obtain 4-methylthioacetophenone.
Synthesis of 4-(METHYL-PHENYL-AMINO)-BUTAN-2-ONE
- Reaction : Methyl vinyl ketone reacts with N-Methylaniline.
- Reagents : Ionic liquid and stabilized magnetic cobalt nanoparticles.
- Conditions : Performed in neat conditions (no solvent) at 20°C for 0.5 hours using Michael Addition.
General Procedure for Aza-Michael additions :
- Stir 1 mmol of amine and 1 mmol of activated α,β-unsaturated compound (Michael acceptor) together in the presence of 5 mol% (0.1 mmol) of stabilized cobalt nanoparticles for an appropriate time.
- After completion, add dichloromethane to the reaction mixture, and recover the cobalt catalyst by applying a magnetic field.
- Decant the rest of the reaction mixture into another flask from where the solvent is evaporated off, and the final product is isolated.
- Purify by column chromatography on silica gel using ethyl acetate/petroleum ether as eluent.
- Structural assignments of the products are based on their 1H NMR, 13C NMR, and mass spectroscopic analysis.
Reagent CAS Number Supplier Price N-Methylaniline 121-69-7 552 suppliers \$10.00/25mL Methyl vinyl ketone 598-32-3 156 suppliers \$15.00/1g 4-(METHYL-PHENYL-AMINO)-BUTAN-2-ONE 54493-25-3 \$32.86/25ml
Synthesis of 4-(Methylsulfanyl)butan-2-ol
- Reaction : 1-(Tosyloxy)-3-butanol reacts with sodium thiomethoxide.
- Process : Typically occurs under mild conditions and yields the desired product with high efficiency.
Synthesis of Piperazine Derivatives
- Reaction :Utilizing classic amidation reactions, a convergent reaction sequence can incorporate a butenyl, 3-hydroxybutyl, or 2-hydroxybutyl linking chain.
Example : Synthesis of Benzo[b]thiophene-2-carboxylic acid {4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-trans-but-enyl}-amide (21):
- Prepared from benzo[b]thiophene-2-carboxylic acid and 4-(4-(2-methoxyphenyl)-piperazin-1-yl)-trans-but-2-enyl amine according to general procedure A.
- Yield: 51%.
- Melting Point (HCl salt, recrystallized from methanol/diethyl ether): 225–226°C.
- Characterization: 1H NMR (CDCl3) and 13C NMR (CDCl3) data provided.
- Elemental Analysis: (C24H27N3O2S·2HCl·0.5H2O) C, H, N.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{[(4-Methylphenyl)methyl]amino}butan-2-ol
- Molecular Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Key Differences : Replaces the methylsulfanyl group with a methyl (CH₃) substituent on the phenyl ring.
- Implications: Lipophilicity: The methyl group is less polar than methylsulfanyl, leading to a lower logP value (estimated) compared to the target compound. Applications: May serve as a precursor in amine-based drug synthesis, though lacking the sulfur-mediated bioactivity seen in compounds like sulfonamides .
2-Methyl-4-phenyl-2-butanol
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- Key Differences: A tertiary alcohol with a phenyl group at C4 and a methyl group at C2. Lacks the amino group and sulfur substituent.
- Implications: Solubility: Higher hydrophobicity due to the absence of polar amino or sulfur groups.
4-Phenyl-2-butanone
- Molecular Formula : C₁₀H₁₂O
- Molecular Weight : 148.20 g/mol
- Implications: Reactivity: The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the amino alcohol’s capacity for Schiff base formation. Applications: Common in polymer and plasticizer synthesis, diverging from the target compound’s possible pharmaceutical roles .
4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol
- Molecular Formula : C₁₃H₂₀N₂O₄
- Molecular Weight : 268.31 g/mol
- Key Differences : Features a nitro group and hydroxyethyl substituent on the phenyl ring, introducing additional hydrogen-bonding sites.
- Implications :
Physicochemical and Functional Group Analysis
| Property | 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol | 4-{[(4-Methylphenyl)methyl]amino}butan-2-ol | 2-Methyl-4-phenyl-2-butanol | 4-Phenyl-2-butanone |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₉NOS | C₁₂H₁₉NO | C₁₁H₁₆O | C₁₀H₁₂O |
| Molecular Weight (g/mol) | 225.35 | 193.29 | 164.24 | 148.20 |
| Functional Groups | Amino alcohol, methylsulfanyl | Amino alcohol, methyl | Tertiary alcohol, phenyl | Ketone, phenyl |
| Polarity | Moderate (due to -OH and -SCH₃) | Moderate (due to -OH and -CH₃) | Low | Low |
| Estimated logP | ~2.1 | ~1.8 | ~2.5 | ~2.0 |
| Key Reactivity | Reductive amination, thioether oxidation | Reductive amination | Esterification, dehydration | Nucleophilic addition |
Biological Activity
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol, also known by its CAS number 774556-29-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₉NS, with a molecular weight of 209.35 g/mol. The structure includes a butanol moiety linked to a methylthio-substituted phenyl group, which may contribute to its biological activity.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with various biological targets due to the presence of the amino and alcohol functional groups, which could facilitate hydrogen bonding and receptor interactions.
Antiproliferative Effects
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of related compounds have shown IC₅₀ values in the nanomolar range against MCF-7 breast cancer cells, suggesting that structural modifications can enhance cytotoxicity .
Antimicrobial Activity
Compounds featuring a methylthio group have been reported to possess antimicrobial properties. The presence of electron-donating groups such as methyl or methoxy on the phenyl ring enhances activity against various bacterial strains, comparable to standard antibiotics .
In Vitro Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of structurally analogous compounds on MCF-7 cells. Results showed significant growth inhibition with IC₅₀ values indicating potent activity at low concentrations .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiazole derivatives, revealing that compounds with similar substituents exhibited MIC values ranging from 93.7–46.9 μg/mL against multi-drug resistant bacteria .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₉NS |
| Molecular Weight | 209.35 g/mol |
| CAS Number | 774556-29-5 |
| Antiproliferative IC₅₀ (MCF-7) | < 100 nM (approx.) |
| Antimicrobial MIC Range | 46.9 – 93.7 μg/mL |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for high-yield synthesis of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol?
The compound can be synthesized via nucleophilic substitution using 1-(Tosyloxy)-3-butanol and sodium thiomethoxide under mild conditions (40–60°C, inert atmosphere). Automated reactors and solvent optimization (e.g., THF or DMF) improve yield (≥85%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : Use H and C NMR to confirm the presence of the secondary alcohol (-OH, δ ~1.5 ppm) and methylsulfanyl group (-SMe, δ ~2.1 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNOS, MW 233.35 g/mol) and fragmentation patterns.
- IR Spectroscopy : Identify hydroxyl (3200–3500 cm) and C-S (600–700 cm) stretches .
Q. How does the methylsulfanyl group influence the compound's reactivity?
The methylsulfanyl group enhances nucleophilicity, enabling oxidation to sulfoxides (using HO) or sulfones (with KMnO). It also participates in thiol-disulfide exchange reactions, relevant in redox biology studies .
Advanced Research Questions
Q. How can conflicting reports about its antioxidant vs. pro-oxidant activity be resolved experimentally?
- Dose-Dependent Studies : Measure ROS scavenging (e.g., DPPH assay) at varying concentrations (1–100 µM).
- Cellular Context : Test in different cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects.
- Redox Profiling : Use cyclic voltammetry to determine oxidation potential and stability of radical intermediates .
Q. What strategies are recommended for elucidating its mechanism of action in enzyme inhibition?
- Kinetic Assays : Perform Michaelis-Menten analysis with target enzymes (e.g., cytochrome P450) to identify competitive/non-competitive inhibition.
- Molecular Docking : Use computational tools (AutoDock Vina) to model interactions between the compound’s hydroxyl/amine groups and enzyme active sites.
- Mutagenesis Studies : Modify key residues (e.g., cysteine in thiol-dependent enzymes) to validate binding hypotheses .
Q. How can structural analogs improve selectivity in receptor binding studies?
- SAR Analysis : Synthesize derivatives with modified substituents (e.g., replacing methylsulfanyl with sulfonyl or methoxy groups).
- Binding Affinity Assays : Compare IC values using radioligand displacement (e.g., H-labeled ligands for serotonin receptors).
- In Silico Screening : Apply QSAR models to predict ADMET properties and prioritize candidates .
Methodological Guidance
Q. What experimental controls are essential for assessing its metabolic stability?
- Microsomal Incubations : Include NADPH-dependent and NADPH-free conditions to distinguish enzymatic vs. non-enzymatic degradation.
- LC-MS/MS Monitoring : Quantify parent compound and metabolites (e.g., sulfoxide derivatives) over time.
- Positive Controls : Use verapamil or propranolol as reference compounds with known metabolic profiles .
Q. How to address solubility challenges in in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) to enhance ionization.
- Dynamic Light Scattering (DLS) : Confirm nanoparticle-free solutions to avoid aggregation artifacts .
Data Interpretation and Contradictions
Q. Why do in vitro and in vivo toxicity profiles sometimes diverge?
- Bioavailability Factors : Assess plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies).
- Metabolite Screening : Identify toxic metabolites (e.g., reactive sulfenic acid intermediates) via HPLC-MS.
- Species Variability : Test in multiple models (e.g., murine vs. zebrafish) to account for metabolic differences .
Q. How to validate conflicting computational predictions of its pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
